1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride
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Overview
Description
1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H10Cl2N2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method involves the reaction of 6-chloropyridine-3-carbaldehyde with ethylamine under controlled conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and amination processes. These processes are optimized for high yield and purity, utilizing advanced chemical engineering techniques and equipment .
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme interactions and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(6-Chloropyridin-3-yl)ethan-1-one: This compound is structurally similar but lacks the amine group.
1-(3-Chloropyridin-2-yl)ethan-1-amine hydrochloride: Another similar compound with a different position of the chlorine atom on the pyridine ring.
Uniqueness
1-(6-Chloropyridin-3-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H10Cl2N2 |
---|---|
Molecular Weight |
193.07 g/mol |
IUPAC Name |
1-(6-chloropyridin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5(9)6-2-3-7(8)10-4-6;/h2-5H,9H2,1H3;1H |
InChI Key |
FFDARTLRQCBNRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)Cl)N.Cl |
Origin of Product |
United States |
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